4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate
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Overview
Description
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with piperidine and carbodithioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperidine-1-carbodithioate under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines or thiols in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the piperidine and carbodithioate groups.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial properties.
4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylates: Used in asymmetric organocatalytic synthesis.
Diethylhexyl butamido triazone: A UV absorber used in sunscreens.
Uniqueness
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H26N6S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C23H26N6S2/c1-16-6-10-18(11-7-16)24-20-26-21(25-19-12-8-17(2)9-13-19)28-22(27-20)31-23(30)29-14-4-3-5-15-29/h6-13H,3-5,14-15H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
HUOBZPXUHYWTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC(=S)N3CCCCC3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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